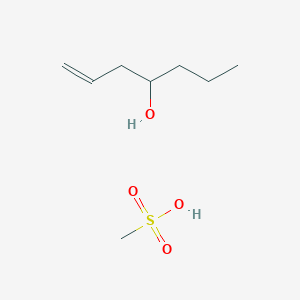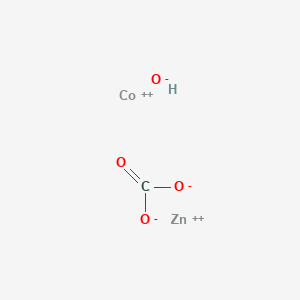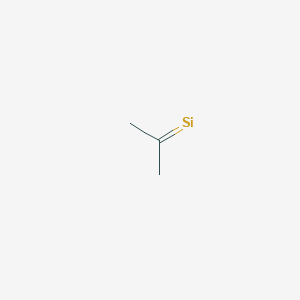
Pyrimidine, 2-(4-hexyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-(4-hexyl-1-piperazinyl)-: is a heterocyclic compound that features a pyrimidine ring substituted with a hexyl group and a piperazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-hexyl-1-piperazinyl)- typically involves the reaction of a pyrimidine derivative with a hexyl-substituted piperazine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with 4-hexyl-1-piperazine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to probe the function of various biological targets .
Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, Pyrimidine, 2-(4-hexyl-1-piperazinyl)- can be used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of Pyrimidine, 2-(4-hexyl-1-piperazinyl)- involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, potentially modulating their activity. The hexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Pyrimidinylpiperazine: Similar in structure but lacks the hexyl group, which may affect its biological activity.
Pyrimidine derivatives: Various pyrimidine derivatives with different substituents can have diverse biological activities.
Uniqueness: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- is unique due to the presence of both the hexyl group and the piperazine moiety. This combination can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
159692-83-8 |
|---|---|
Formule moléculaire |
C14H24N4 |
Poids moléculaire |
248.37 g/mol |
Nom IUPAC |
2-(4-hexylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H24N4/c1-2-3-4-5-9-17-10-12-18(13-11-17)14-15-7-6-8-16-14/h6-8H,2-5,9-13H2,1H3 |
Clé InChI |
NMLFFNFMMVUNMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(CC1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)



![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)


![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)

